Amlodipine besylate
Overview
Description
Amlodipine besylate is a long-acting calcium channel blocker used to treat hypertension (high blood pressure) and angina (chest pain). It works by affecting the movement of calcium into the cells of the heart and blood vessels .
Synthesis Analysis
The synthesis of Amlodipine besylate involves the addition of methylamine solution to the reaction kettle, followed by the addition of phthaloyl amlodipine with stirring. The mixture is stirred at a temperature of 25 °C for more than 20 hours .Molecular Structure Analysis
Amlodipine besylate exists in four solid forms: anhydrate, monohydrate, dihydrate, and amorphous. These forms have been characterized based on single-crystal and powder X-ray diffraction, thermal, spectroscopic, microscopic, and solubility measurements .Chemical Reactions Analysis
Amlodipine besylate undergoes degradation under various conditions. For instance, total degradation of amlodipine besylate was achieved in 5 mol/L NaOH at 80 °C for 6 hours .Physical And Chemical Properties Analysis
Amlodipine besylate has a molecular weight of 567.05 and is soluble in DMSO. It is available in the form of tablets and liquid . It crystallizes in two stable crystal forms, an anhydrate and a monohydrate .Scientific Research Applications
Combination with Other Antihypertensive Drugs
Amlodipine besylate has been studied for use in fixed-dose combinations with other antihypertensive drugs. It was found that its bitterness could be efficiently masked by combining it with valsartan, an approach beneficial for patient compliance (Kojima et al., 2019).
Spectrophotometric Estimation in Tablet Forms
Research has been conducted on the development of simple, economical, accurate, and precise methods for the simultaneous estimation of amlodipine besylate and other drugs like losartan potassium in tablet dosage forms using UV spectroscopy (Masih et al., 2014).
Antioxidant Properties and Molecular Docking Studies
Investigations using quantum computational techniques have been performed to study the antioxidant properties of amlodipine besylate. These studies include molecular docking to understand its interaction with biological receptors, such as Monoamine oxidase B (Hussan et al., 2019).
Impact on Fertility and Testicular Histology
There has been research on the potential impact of amlodipine besylate on fertility, particularly in male Wistar rats. It was observed that higher doses could impair fertility and affect testicular histology (Akinlolu et al., 2013).
Bioequivalence Studies
Studies have compared the bioequivalence of different salt forms of amlodipine, such as amlodipine maleate and amlodipine besylate, in healthy volunteers. These findings suggest that both salts are bioequivalent and can be used interchangeably in clinical practice (Mignini et al., 2007).
Bone Marrow Morphology Impact
The effects of prolonged oral administration of amlodipine besylate on the morphology of bone marrow in adult male Wistar rats were studied, revealing dose-dependent degeneration and lyses of erythrocytes and leukocytes (Adelaja et al., 2017).
Treatment of Hypertension in Cats
Amlodipine besylate has been used to treat systemic hypertension in cats, demonstrating its effectiveness and safety as an oral treatment in veterinary medicine (Henik et al., 1997).
Formulation and Characterization of Fast Disintegrating Tablets
Research on developing fast disintegrating tablets of amlodipine besylate to improve patient compliance has been conducted, focusing on the use of super disintegrants like Crospovidone and Sodium starch glycolate (Raj & Dube, 2012).
Transdermal Drug Delivery System Development
The development of a transdermal drug delivery system for amlodipine base, prepared from its besylate salt, has been researched, exploring the permeation of the drug through skin and its potential for clinical use (McDaid & Deasy, 1996).
Treatment of Renal Failure and Hypertension
A study investigated the effects of amlodipine besylate combined with traditional Chinese medicine on the treatment of renal failure and hypertension, revealing its potential in reducing systolic and diastolic pressure and improving symptoms (Feng et al., 2019).
Safety And Hazards
Future Directions
Amlodipine besylate is used to treat high blood pressure and prevent chest pain. It is recommended to take this medicine only as directed by a doctor. Drinking alcohol can further lower blood pressure and may increase certain side effects of amlodipine . If you are being treated for high blood pressure, keep using amlodipine even if you feel well .
properties
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWCRDSRKPIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043909 | |
Record name | Amlodipine besylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amlodipine Besylate | |
CAS RN |
111470-99-6 | |
Record name | Amlodipine besylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111470-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amlodipine besylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMLODIPINE BESYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amlodipine besylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amlodipine besylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMLODIPINE BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864V2Q084H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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